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Compound of Interest

Compound Name: 6-(Cyanomethyl)nicotinonitrile

Cat. No.: B580303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural analysis of 6-
(Cyanomethyl)nicotinonitrile, a molecule of interest in medicinal chemistry and drug

development. While crystallographic data for this specific compound is not publicly available,

this document compiles essential physicochemical properties, predicted spectroscopic data

based on analogous structures, and a plausible synthetic route. All quantitative information is

presented in structured tables for clarity. Detailed experimental protocols for spectroscopic

analyses and a representative synthesis are also provided. Visual diagrams generated using

Graphviz are included to illustrate the molecular structure and a potential synthetic workflow,

adhering to specified presentation guidelines. This guide serves as a foundational resource for

researchers engaged in the study and application of nicotinonitrile derivatives.

Introduction
Nicotinonitrile and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a

wide range of biological activities. The presence of the cyanomethyl group at the 6-position of

the pyridine ring in 6-(Cyanomethyl)nicotinonitrile introduces unique electronic and steric

properties that are of interest for the design of novel therapeutic agents. A thorough

understanding of its structural and spectroscopic characteristics is paramount for its application

in drug design and development. This guide aims to provide a detailed overview of these

features.
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Physicochemical Properties
Basic molecular information for 6-(Cyanomethyl)nicotinonitrile is summarized in the table

below.

Property Value Source

CAS Number 1000516-33-5 [1]

Molecular Formula C₈H₅N₃ [1]

Molecular Weight 143.15 g/mol [1]

SMILES Code N#CC1=CN=C(CC#N)C=C1 [1]

Structural Analysis
As of the date of this publication, a crystal structure for 6-(Cyanomethyl)nicotinonitrile has

not been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open

Database (COD). Therefore, precise bond lengths and angles from X-ray diffraction analysis

are not available. The molecular structure is depicted in the diagram below.

Molecular structure of 6-(Cyanomethyl)nicotinonitrile.

Spectroscopic Data (Predicted)
While specific experimental spectra for 6-(Cyanomethyl)nicotinonitrile are not readily

available in the public domain, the following tables outline the predicted spectroscopic data

based on the analysis of closely related nicotinonitrile derivatives.

¹H NMR Spectroscopy
The predicted ¹H NMR chemical shifts are presented below. The pyridine ring protons are

expected to appear in the aromatic region, with their shifts influenced by the electron-

withdrawing cyano and cyanomethyl groups.
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Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-2 8.8 - 9.0 d

H-4 8.2 - 8.4 dd

H-5 7.6 - 7.8 d

-CH₂- 4.0 - 4.2 s

¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts are summarized in the following table.

Carbon Predicted Chemical Shift (δ, ppm)

C-2 152 - 154

C-3 110 - 112

C-4 140 - 142

C-5 122 - 124

C-6 158 - 160

-CH₂- 25 - 27

-CN (on ring) 117 - 119

-CN (methyl) 116 - 118

IR Spectroscopy
The characteristic infrared absorption frequencies are predicted as follows. The nitrile

stretching bands are expected to be prominent features of the spectrum.
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch 2950 - 2850 Medium

C≡N Stretch (Nitrile) 2240 - 2210 Strong

C=N, C=C Stretch (Aromatic) 1600 - 1450 Medium-Strong

Mass Spectrometry
The expected major peaks in the mass spectrum under electron ionization (EI) are listed below.

m/z Interpretation

143 [M]⁺ (Molecular Ion)

117 [M - CN]⁺

103 [M - CH₂CN]⁺

76 [C₅H₄N]⁺

Experimental Protocols
General Synthesis of Nicotinonitriles
A general and plausible synthetic route to 6-(Cyanomethyl)nicotinonitrile could involve the

reaction of a suitable starting material such as 6-chloronicotinonitrile with a cyanide source for

the cyanomethyl group, or the construction of the pyridine ring from acyclic precursors. A

representative one-pot synthesis for a related nicotinonitrile is described below.

Synthesis of 2-amino-4,6-diphenylnicotinonitrile (for illustrative purposes):[2]

A mixture of equimolar amounts of an appropriate acetophenone and benzaldehyde are

reacted under basic conditions to yield the corresponding chalcone.
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The obtained chalcone is then reacted with malononitrile and ammonium acetate in a

suitable solvent (e.g., ethanol) under reflux.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product precipitates.

The solid product is collected by filtration, washed with a cold solvent, and purified by

recrystallization.

Starting Materials
(e.g., 6-halonicotinonitrile,

acetonitrile derivative)

Reaction
(e.g., Nucleophilic Substitution,

Condensation)

Aqueous Work-up
& Extraction

Purification
(e.g., Column Chromatography,

Recrystallization)

Structural Characterization
(NMR, IR, MS) 6-(Cyanomethyl)nicotinonitrile

Click to download full resolution via product page

A generalized workflow for the synthesis and characterization of 6-
(Cyanomethyl)nicotinonitrile.

NMR Spectroscopy Protocol
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-30 mg (for ¹³C NMR) of the

sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Instrument Setup: The NMR spectra should be recorded on a spectrometer operating at a

frequency of 400 MHz or higher for protons.

¹H NMR Acquisition:

Number of scans: 16-32

Relaxation delay: 1-2 s

Spectral width: -2 to 12 ppm
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¹³C NMR Acquisition:

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 s

Spectral width: 0 to 220 ppm

Proton decoupling should be applied.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using

appropriate software. This includes Fourier transformation, phase correction, baseline

correction, and referencing to the internal standard.

IR Spectroscopy Protocol
Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small

amount of the sample with dry potassium bromide and pressing it into a thin, transparent

disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the

solid sample placed directly on the crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet

without the sample) is recorded first and automatically subtracted from the sample spectrum.

Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid

Chromatography (LC).

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The

sample is bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated.

Conclusion
This technical guide provides a foundational structural and spectroscopic overview of 6-
(Cyanomethyl)nicotinonitrile. While experimental crystallographic data remains elusive, the

predicted spectroscopic data and general synthetic and analytical protocols presented herein

offer valuable guidance for researchers. The information compiled is intended to facilitate

further investigation and application of this compound in the fields of medicinal chemistry and

drug development. Further experimental work is encouraged to validate the predicted data and

to fully elucidate the three-dimensional structure of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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